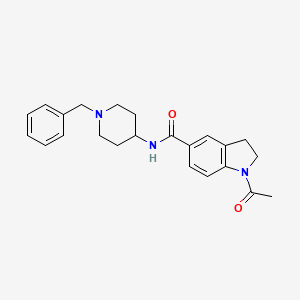![molecular formula C18H21N3O3 B7497992 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPAPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mecanismo De Acción
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting CK2 activity. CK2 is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound can induce apoptosis in cancer cells and impair DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, this compound has been shown to impair DNA repair mechanisms, leading to increased sensitivity of cancer cells to DNA-damaging agents. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has several advantages for lab experiments, including its high yield and purity, selectivity for CK2, and potential applications in cancer therapy and inflammation research. However, this compound also has limitations, including its potential toxicity and off-target effects on other kinases.
Direcciones Futuras
There are several future directions for research on N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, including its potential applications in cancer therapy and inflammation research. Additionally, further studies are needed to investigate the off-target effects of this compound on other kinases and its potential toxicity in vivo. Further research is also needed to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-bromo-3-(morpholin-4-yl)pyridine in the presence of a base and a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield this compound in high yields and purity.
Aplicaciones Científicas De Investigación
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 is a serine/threonine protein kinase that is overexpressed in various types of cancer and is involved in tumor growth and survival. This compound has been shown to inhibit the activity of CK2 and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used to study the role of CK2 in DNA repair and inflammation.
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(14-24-16-6-2-1-3-7-16)20-13-15-5-4-8-19-18(15)21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBRJJPDOMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B7497921.png)

![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)




![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)

